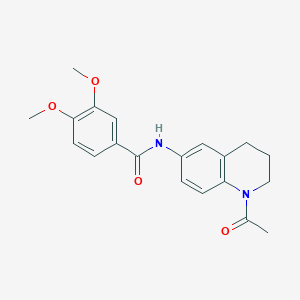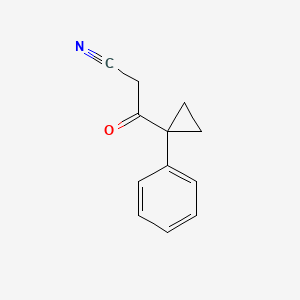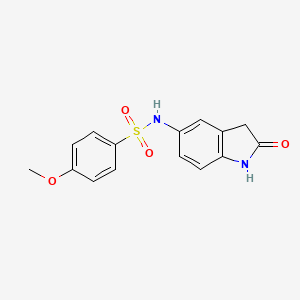
4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is an organic compound belonging to the class of aminobenzenesulfonamides. These compounds contain a benzenesulfonamide moiety with an amine group attached to the benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the incorporation of a sulfonyl group via the insertion of sulfur dioxide. This process can be achieved in the absence of metals or photo-redox catalysts under mild conditions . Another method involves the use of indium chloride as a catalyst in a three-component reaction to synthesize functionalized benzamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of green synthetic organic chemistry principles to minimize environmental impact and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with molecular targets involved in apoptosis. The compound activates procaspase-3, leading to the induction of apoptosis in cancer cells. This process involves the regulation of proteins such as BIM, BAX, Bcl-2, and p53, which are crucial in the apoptotic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Omeprazole N-oxide: A compound with a similar sulfonamide structure.
Fluoroisoxazoles: Compounds with similar synthetic routes and biological activities.
Uniqueness
4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to its specific structure, which allows it to interact with apoptotic pathways effectively. Its ability to induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development .
Propiedades
IUPAC Name |
4-methoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c1-21-12-3-5-13(6-4-12)22(19,20)17-11-2-7-14-10(8-11)9-15(18)16-14/h2-8,17H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTBGLJCTJMWOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(2-Chloroanilino)piperidin-1-yl]-(6-fluoropyridin-3-yl)methanone](/img/structure/B2849269.png)
![N-benzyl-2-({2-ethyl-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2849270.png)
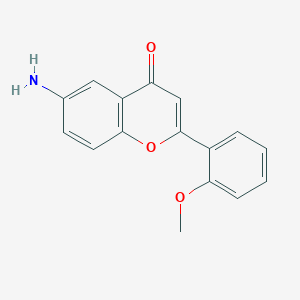
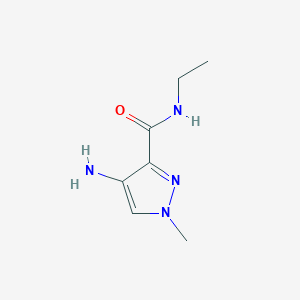
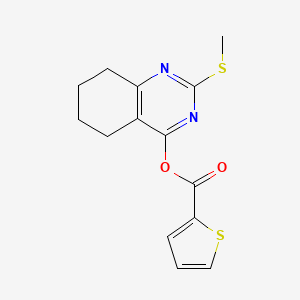
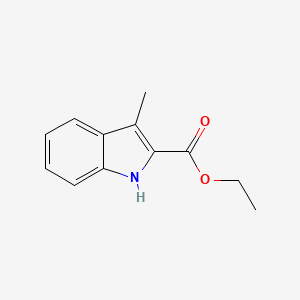
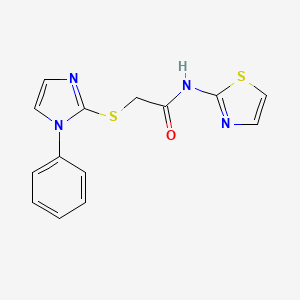
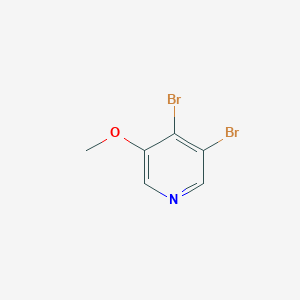
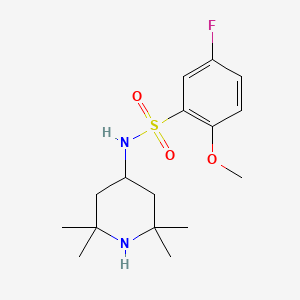
![2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2849285.png)
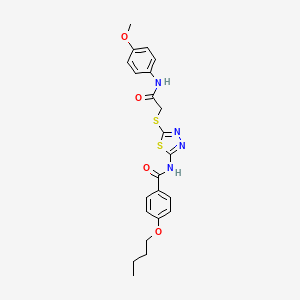
![6-isopropyl-9-methoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B2849288.png)
